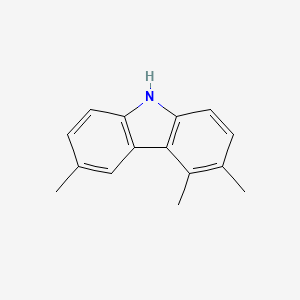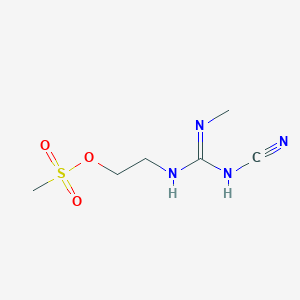
2-(N'-Cyano-N''-methylcarbamimidamido)ethyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N’-Cyano-N’'-methylcarbamimidamido)ethyl methanesulfonate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a cyano group, a methylcarbamimidamido group, and an ethyl methanesulfonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N’-Cyano-N’'-methylcarbamimidamido)ethyl methanesulfonate typically involves the reaction of an appropriate amine with a cyanoacetylating agent, followed by the introduction of the methanesulfonate group. One common method involves the reaction of N-methylcarbamimidamide with cyanoacetic acid or its derivatives under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the cyano group.
Industrial Production Methods
In an industrial setting, the production of 2-(N’-Cyano-N’'-methylcarbamimidamido)ethyl methanesulfonate may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form. The use of advanced analytical techniques, such as NMR and IR spectroscopy, is essential to confirm the structure and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(N’-Cyano-N’'-methylcarbamimidamido)ethyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The cyano group can be reduced to an amine, while the methylcarbamimidamido group can undergo oxidation to form corresponding oxides.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or other nitrogen-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Solvents such as dimethylformamide (DMF) and dichloromethane (DCM) are often used to dissolve the compound and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted derivatives, while reduction reactions can produce amines.
Applications De Recherche Scientifique
2-(N’-Cyano-N’'-methylcarbamimidamido)ethyl methanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing new drugs with potential therapeutic effects.
Biological Studies: Researchers use the compound to study its interactions with biological molecules and its potential effects on cellular processes.
Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(N’-Cyano-N’'-methylcarbamimidamido)ethyl methanesulfonate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The methylcarbamimidamido group can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The methanesulfonate group can enhance the compound’s solubility and reactivity in aqueous environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Cyano-N-methylacetamide: Similar in structure but lacks the methanesulfonate group.
Ethyl cyanoacetate: Contains a cyano group but differs in the rest of the structure.
Methyl methanesulfonate: Contains the methanesulfonate group but lacks the cyano and carbamimidamido groups.
Uniqueness
2-(N’-Cyano-N’'-methylcarbamimidamido)ethyl methanesulfonate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both the cyano and methanesulfonate groups allows for diverse chemical transformations and interactions, making it a versatile compound in various fields of research.
Propriétés
Numéro CAS |
74461-51-1 |
|---|---|
Formule moléculaire |
C6H12N4O3S |
Poids moléculaire |
220.25 g/mol |
Nom IUPAC |
2-[(N-cyano-N'-methylcarbamimidoyl)amino]ethyl methanesulfonate |
InChI |
InChI=1S/C6H12N4O3S/c1-8-6(10-5-7)9-3-4-13-14(2,11)12/h3-4H2,1-2H3,(H2,8,9,10) |
Clé InChI |
FOWRNONMFJXAJD-UHFFFAOYSA-N |
SMILES canonique |
CN=C(NCCOS(=O)(=O)C)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


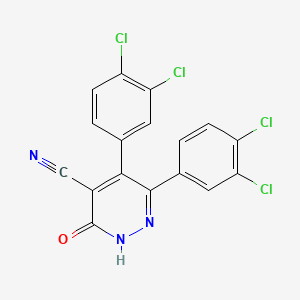
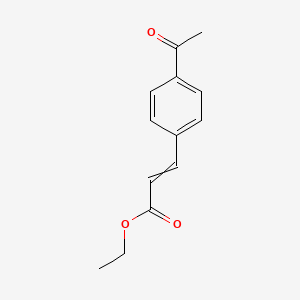
![O-[Di-tert-butyl(fluoro)silyl]hydroxylamine](/img/structure/B14436062.png)
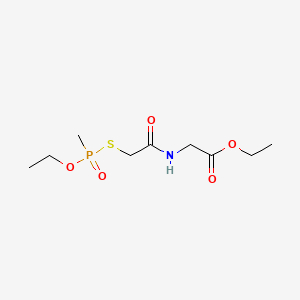

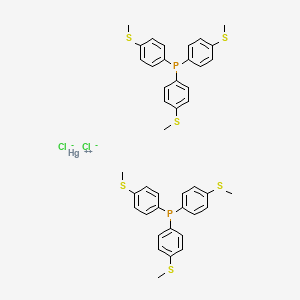

![[(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]propanedioic acid](/img/structure/B14436105.png)
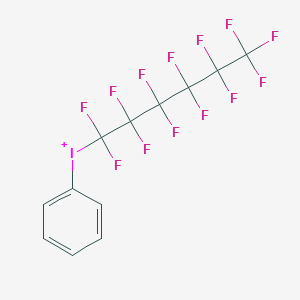
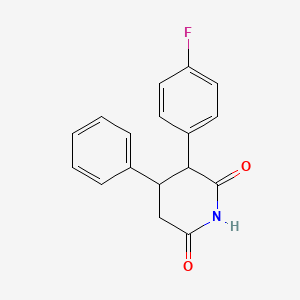

![3,3'-[Sulfonyldi(4,1-phenylene)]bis[2-(4-chlorophenyl)-1,3-thiazolidin-4-one]](/img/structure/B14436130.png)

